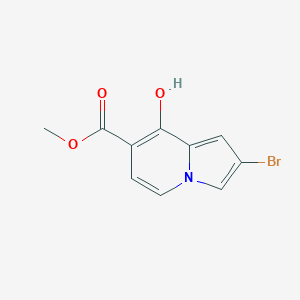

Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate

CAS No.:

Cat. No.: VC15915756

Molecular Formula: C10H8BrNO3

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrNO3 |

|---|---|

| Molecular Weight | 270.08 g/mol |

| IUPAC Name | methyl 2-bromo-8-hydroxyindolizine-7-carboxylate |

| Standard InChI | InChI=1S/C10H8BrNO3/c1-15-10(14)7-2-3-12-5-6(11)4-8(12)9(7)13/h2-5,13H,1H3 |

| Standard InChI Key | PNJPJWUICWBNQA-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C2=CC(=CN2C=C1)Br)O |

Introduction

Structural and Molecular Characteristics

Core Indolizine Framework

The indolizine scaffold consists of a fused bicyclic system combining a six-membered pyridine ring and a five-membered pyrrole ring. In methyl 2-bromo-8-hydroxyindolizine-7-carboxylate, this core is functionalized with three key substituents:

-

Bromine at C2: Introduces electron-withdrawing effects, enhancing electrophilic reactivity for cross-coupling reactions.

-

Hydroxyl group at C8: Facilitates hydrogen bonding and influences solubility.

-

Methyl carboxylate at C7: Provides a lipophilic ester moiety amenable to hydrolysis or transesterification .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₈BrNO₃ |

| Molecular weight | 270.08 g/mol |

| CAS Registry Number | Not publicly disclosed |

| Key functional groups | Br, -OH, -COOCH₃ |

Synthesis and Derivatization Pathways

General Indolizine Synthesis Strategies

Indolizines are typically synthesized via cyclization reactions involving pyridinium salts or α-picolines. For methyl 2-bromo-8-hydroxyindolizine-7-carboxylate, plausible routes include:

Chichibabin Cyclization

Pyridinium salts derived from 2-bromoacetophenone and methyl 3-pyridinepropionate undergo base-mediated cyclization to form the indolizine core. Subsequent bromination at C2 and hydroxylation at C8 yield the target compound .

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling could introduce the bromine post-cyclization. For example, a pre-functionalized indolizine bearing a boronate ester at C2 reacts with bromobenzene derivatives under Pd(PPh₃)₄ catalysis .

Challenges in Functionalization

-

Regioselectivity: Bromination at C2 competes with electrophilic attack at C1 or C3.

-

Steric hindrance: The C7 carboxylate group may impede reactions at adjacent positions .

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: Limited due to the hydrophobic indolizine core and methyl ester (logP ≈ 2.1 predicted).

-

pH-dependent stability: The hydroxyl group (pKa ≈ 9.5) deprotonates under basic conditions, enhancing water solubility but risking ester hydrolysis .

Spectroscopic Characteristics

-

¹H NMR: Key signals include a singlet for the methyl ester (~3.8 ppm) and a broad peak for the hydroxyl proton (~10.2 ppm).

-

UV-Vis: Absorption maxima near 280 nm (π→π* transitions of the aromatic system) .

Biological and Industrial Applications

Materials Science Applications

-

OLEDs: Brominated indolizines serve as electron-transport layers due to high electron affinity (EA ≈ 3.1 eV).

-

Coordination chemistry: The hydroxyl and carboxylate groups chelate metal ions, enabling catalytic applications .

| Precaution | Implementation |

|---|---|

| Personal protective equipment | Gloves, goggles, lab coat |

| Ventilation | Fume hood for powder handling |

| Storage | Airtight container, 2–8°C |

Comparative Analysis with Structural Analogs

Methyl 2-Bromo-5-Methylthiophene-3-Carboxylate

-

Key difference: Thiophene vs. indolizine core.

-

Reactivity: Thiophene derivatives exhibit lower electrophilicity at C2 due to sulfur’s electron-donating effects .

6-Bromoindole-Based Inhibitors

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume